Bis(dimethylamino-2-propoxy)copper(II)
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説明
“Bis(dimethylamino-2-propoxy)copper(II)” is an organometallic compound . It is also known as Cu(dmap)2 . This compound is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Synthesis Analysis
“Bis(dimethylamino-2-propoxy)copper(II)” has been used as an ALD/CVD precursor for the preparation of Cu, Cu2O, or Cu2S films for electronic applications at temperatures ranging from 135 to 170°C . The compound has been shown to undergo ALD using a variety of reducing agents including diethyl zinc, formic acid/hydrazine, and boranedimethylamine .Molecular Structure Analysis
The molecular structure of “Bis(dimethylamino-2-propoxy)copper(II)” is represented by the linear formula Cu(C5H12NO)2 . The compound has a molecular weight of 267.86 g/mol .Chemical Reactions Analysis
“Bis(dimethylamino-2-propoxy)copper(II)” is used in the preparation of Cu, Cu2O, or Cu2S films for electronic applications . It is used as an ALD/CVD precursor, indicating its involvement in chemical reactions that lead to the formation of these films .Physical and Chemical Properties Analysis
“Bis(dimethylamino-2-propoxy)copper(II)” appears as a violet crystalline solid . The exact melting point, boiling point, density, and solubility in H2O are not specified . The compound has an exact mass of 267.113 g/mol .科学的研究の応用
Electrochemical Properties and Catalysis : A study highlighted the electrochemical properties of copper(II) complexes, including Bis(dimethylamino-2-propoxy)copper(II), and their application in catalyzing aerobic oxidation of benzyl alcohol (David de Bellefeuille et al., 2015).
Wood Preservation : Investigation into Bis(dimethylamino-2-propoxy)copper(II) as a potential wood preservative revealed that its effectiveness against fungal decay was similar to that of ammoniacal copper sulfate and chromated copper arsenate (W. He, J. Simonsen, J. Morrell, 1997).
Atomic Layer Deposition : Bis(dimethylamino-2-propoxy)copper(II) has been used as a precursor for atomic layer deposition to grow films of Cu2O, demonstrating its application in material science and nanotechnology (J. Avila et al., 2017).
Copper Metallization : The compound has been utilized in metal-organic chemical vapor deposition (MOCVD) for copper metallization in 3D Through-Silicon Via (TSV) interconnects, highlighting its relevance in advanced semiconductor technologies (Sabrina Fadloun et al., 2018).
Solar Cell Applications : Its derivatives have been used in dye-sensitized solar cells with copper redox shuttles, showing a significant potential in renewable energy applications (Yu Bai et al., 2011).
Safety and Hazards
将来の方向性
“Bis(dimethylamino-2-propoxy)copper(II)” continues to be a subject of research, particularly in its use as an ALD/CVD precursor for the preparation of Cu, Cu2O, or Cu2S films for electronic applications . Its potential for further applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others may be explored in future studies .
作用機序
Target of Action
Bis(dimethylamino-2-propoxy)copper(II), also known as copper;1-(dimethylamino)propan-2-ol, is primarily used in the preparation of copper (Cu), copper(I) oxide (Cu2O), and copper(I) sulfide (Cu2S) films for electronic applications . These materials are the primary targets of the compound’s action.
Mode of Action
The compound acts as an atomic layer deposition (ALD) and chemical vapor deposition (CVD) precursor . It interacts with its targets (Cu, Cu2O, or Cu2S films) by depositing a thin layer of the compound onto the target surface. This process occurs at temperatures ranging from 135 to 170°C .
Biochemical Pathways
The compound plays a crucial role in the synthesis of cu, cu2o, or cu2s films, which are essential in various electronic applications .
Result of Action
The primary result of the action of Bis(dimethylamino-2-propoxy)copper(II) is the formation of Cu, Cu2O, or Cu2S films. These films are essential components in various electronic applications . The compound’s action facilitates the deposition of these films onto surfaces, contributing to the manufacture and performance of electronic devices.
Action Environment
The action of Bis(dimethylamino-2-propoxy)copper(II) is influenced by environmental factors such as temperature and air/moisture sensitivity. The deposition process occurs at temperatures ranging from 135 to 170°C . Additionally, the compound is sensitive to air and moisture , which may influence its stability and efficacy.
生化学分析
Biochemical Properties
The biochemical properties of Bis(dimethylamino-2-propoxy)copper(II) are not well-studied. It is known that copper plays a crucial role in various biochemical reactions. Copper is a cofactor for several enzymes, including cytochrome c oxidase, superoxide dismutase, and dopamine β-hydroxylase
Cellular Effects
The cellular effects of Bis(dimethylamino-2-propoxy)copper(II) are not well-documented. Copper is essential for cellular function. It is involved in energy production, iron metabolism, connective tissue synthesis, and neurotransmission
Molecular Mechanism
As a copper-containing compound, it may exert its effects through interactions with copper-binding proteins and enzymes
Temporal Effects in Laboratory Settings
Bis(dimethylamino-2-propoxy)copper(II) is used as an ALD/CVD precursor for the preparation of Cu, Cu2O, or Cu2S films for electronic applications at temperatures ranging from 135 to 170°C
Metabolic Pathways
Copper is involved in several metabolic pathways, including those related to energy production and iron metabolism
Transport and Distribution
Copper is transported in the body bound to ceruloplasmin and is distributed to various tissues, including the liver, brain, and kidneys
Subcellular Localization
Copper is found in various cellular compartments, including the mitochondria and cytosol
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for Bis(dimethylamino-2-propoxy)copper(II) involves the reaction between copper(II) acetate monohydrate and dimethylamino-2-propyl alcohol in the presence of a base.", "Starting Materials": ["Copper(II) acetate monohydrate", "Dimethylamino-2-propyl alcohol", "Base (e.g. sodium hydroxide)"], "Reaction": ["1. Dissolve copper(II) acetate monohydrate in a solvent (e.g. ethanol).", "2. Add dimethylamino-2-propyl alcohol to the solution.", "3. Add a base (e.g. sodium hydroxide) to the solution to deprotonate the alcohol and form the corresponding alkoxide.", "4. Stir the mixture at room temperature for several hours to allow for complex formation.", "5. Filter the resulting product and wash with solvent to remove any impurities."] } | |
CAS番号 |
185827-91-2 |
分子式 |
C10H26CuN2O2 |
分子量 |
269.87 g/mol |
IUPAC名 |
copper;1-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/2C5H13NO.Cu/c2*1-5(7)4-6(2)3;/h2*5,7H,4H2,1-3H3; |
InChIキー |
XTHFURGQRDMERX-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.[Cu] |
正規SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.[Cu] |
製品の起源 |
United States |
Q1: What makes Bis(dimethylamino-2-propoxy)copper(II) a suitable precursor for copper oxide thin films?
A1: Bis(dimethylamino-2-propoxy)copper(II) (Cudmap) exhibits several advantageous characteristics as a precursor in Atomic Layer Deposition (ALD) for copper oxide thin films:
- High Growth Rate: Cudmap demonstrates a relatively high growth rate compared to other copper precursors. [] This allows for faster and more efficient deposition processes, which is crucial for industrial applications.
- Crystalline Deposits: Initially, Cudmap with ozone as a co-reactant allows for the deposition of crystalline copper oxide (CuO) films at relatively low temperatures (150 °C). [] This crystallinity can be beneficial for specific applications requiring ordered structures.
- Stoichiometric Modularity: Cudmap's structure allows for controlled doping with other elements, such as aluminum, by alternating ALD cycles with different precursors. [] This enables fine-tuning of the film's properties by precisely adjusting the composition.
Q2: What challenges arise when using Bis(dimethylamino-2-propoxy)copper(II) for copper metallization in 3D Through-Silicon Via (TSV) integration?
A2: While MOCVD using Bis(dimethylamino-2-propoxy)copper(II) shows promise for copper metallization in TSVs, challenges remain:
- High Aspect Ratio Filling: Uniformly filling high-aspect-ratio TSVs with copper remains a significant hurdle. Further research is needed to optimize deposition parameters and achieve void-free, continuous copper films along the entire depth and sidewalls of these structures. []
- Seed Layer Integration: Integrating the thin copper seed layer deposited via MOCVD seamlessly with subsequent electroplating steps for bulk copper filling requires careful process control and optimization to ensure good adhesion and electrical conductivity throughout the TSV. []
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